2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines This compound is characterized by the presence of a thiadiazole ring fused to a quinazoline moiety, with two chlorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction is carried out under conditions that promote the formation of the thiadiazoloquinazoline core. For example, the use of electron-withdrawing substituents in positions 3, 4, and 5 of the benzoyl chloride can enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the thiadiazole or quinazoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorine-substituted phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the thiadiazole moiety .
Scientific Research Applications
2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of new drugs with anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s ability to interact with specific biological targets makes it useful in studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: This compound has a similar structure but with a methyl group instead of chlorine atoms on the phenyl ring.
1,3,4-thiadiazolo[3,2-a]quinazolin-5-one: A related compound with different substituents on the thiadiazole and quinazoline rings.
Uniqueness
2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
Properties
CAS No. |
895965-51-2 |
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Molecular Formula |
C15H7Cl2N3OS |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C15H7Cl2N3OS/c16-9-5-8(6-10(17)7-9)13-19-20-14(21)11-3-1-2-4-12(11)18-15(20)22-13/h1-7H |
InChI Key |
QFBOZEVWNPQJEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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